(Z)-2-((2-(2-甲氧基苄叉基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)乙酸异丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

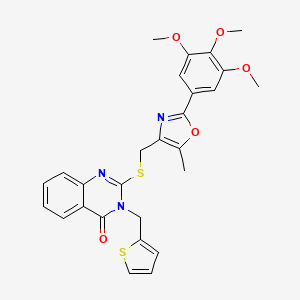

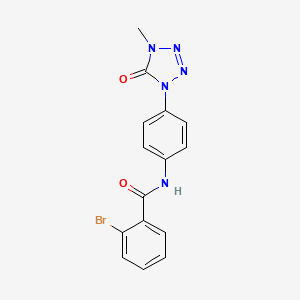

(Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.

BenchChem offers high-quality (Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

非线性光学性质

另一个有趣的方面是其非线性光学行为。 一项研究 考察了相关化合物 (2-羟基苯基)[2-(2-甲氧基苄叉基氨基)-5-甲基苯基]碲的非线性光学性质。虽然不完全相同,但类似部分的存在值得研究该化合物的光学性质。

其他应用

鉴于其独特的结构,可能还有其他应用有待探索。研究人员应考虑其在药物递送、材料科学或作为设计新型生物活性分子的支架方面的潜力。

Elkady, H., El-Dardir, O. A., Elwan, A., Taghour, M. S., Mahdy, H. A., Dahab, M. A., … & Eissa, I. H. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances, 13, 27801-27827. DOI: 10.1039/D3RA05689A

利用自衍射诱导、光学显微镜和 Z 扫描方法研究了 (2-羟基苯基)[2-(2-甲氧基苄叉基氨基)-5-甲基苯基]碲的非线性光学性质、1HNMR、13CNMR 谱图和表面形貌。(来源:衍射样品: (2-羟基苯基)[2-(2-甲氧基苄叉基氨基)-5-甲基苯基]碲的非线性光学性质和形貌)

作用机制

Target of Action

Similar compounds with methoxybenzylidene groups have been found to exhibit antibacterial and antileukemia activities . They have been synthesized and assessed for their potential in pharmacological applications .

Mode of Action

Compounds with similar structures have shown to inhibit tyrosinase, a critical rate-limiting enzyme in the melanogenesis pathway . The most active compound in the study showed an uncompetitive inhibition mode of action .

Biochemical Pathways

The compound may affect the melanogenesis pathway by inhibiting the tyrosinase enzyme . Tyrosinase plays a central role in the biosynthesis pathway of melanin pigment by catalyzing the hydroxylation and oxidation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity) .

Result of Action

Similar compounds have shown to have antibacterial and antileukemia activities . The proliferation hindrance for the free ligands was enhanced upon coordination with the manganese (ii) ions .

Action Environment

The environment in which the compound acts can influence its action, efficacy, and stability. For instance, a similar compound, 2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide, has been tested as a corrosion inhibitor of mild steel in a hydrochloric acid medium . The addition effect of this compound on the metal behavior was monitored using potentiodynamic polarization tests and gravimetric method .

属性

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-15-8-9-16-18(11-15)27-19(21(16)23)10-14-6-4-5-7-17(14)24-3/h4-11,13H,12H2,1-3H3/b19-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFAWJFROHKQJB-GRSHGNNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2411402.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2411404.png)

![2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2411406.png)

![methyl 3-({[(4-ethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2411407.png)

![1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene](/img/structure/B2411410.png)